![molecular formula C10H13Cl2N B3166260 1-(3,4-Dichlorophenyl)butan-1-amine CAS No. 90944-02-8](/img/structure/B3166260.png)
1-(3,4-Dichlorophenyl)butan-1-amine
Overview
Description
“1-(3,4-Dichlorophenyl)butan-1-amine” is a chemical compound with the molecular formula C10H13Cl2N . It is often stored at room temperature and is typically in powder form .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dichlorophenyl)butan-1-amine” consists of a butan-1-amine chain attached to a dichlorophenyl group . The InChI code for this compound is 1S/C10H13Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H .Physical And Chemical Properties Analysis
“1-(3,4-Dichlorophenyl)butan-1-amine” is a powder that is stored at room temperature . Its molecular weight is 218.13 .Scientific Research Applications
Chemical Properties and Identification
“1-(3,4-Dichlorophenyl)butan-1-amine” is a chemical compound with the CAS Number: 90944-01-7 . It is also known as 1-(3,4-dichlorophenyl)butan-1-amine hydrochloride . The compound has a molecular weight of 254.59 . It is typically stored at room temperature and appears as a powder .
Use in Drug Synthesis
This compound has been used in the synthesis of various drugs. It serves as an intermediate in the production process of these drugs. However, the specific drugs that use this compound in their synthesis are not mentioned in the available resources.
Use in Industrial Products
Apart from drug synthesis, “1-(3,4-Dichlorophenyl)butan-1-amine” has also been used in the development of new dyes, fragrances, and other industrial products. This indicates its versatility and wide-ranging applicability in different industries.
Potential Use as a Biomarker
The compound has been studied for its potential use as a biomarker for various diseases, including cancer and neurological disorders. Biomarkers are substances that can be measured to indicate the presence or severity of a disease state.
Use in Biocatalysis
In the field of biocatalysis, “1-(3,4-Dichlorophenyl)butan-1-amine” could potentially be used in the synthesis of chiral drug intermediates . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions .
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQHLZJQVQONFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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